Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H15N3O2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with isopropylamine and formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown its potential as a neuroprotective and anti-inflammatory agent, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its isopropyl group at the 4-position and the ethyl ester at the 5-position make it distinct from other pyrimidine derivatives, contributing to its unique pharmacological properties .
Properties
CAS No. |
127957-84-0 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-4-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-4-15-9(14)7-5-12-10(11)13-8(7)6(2)3/h5-6H,4H2,1-3H3,(H2,11,12,13) |
InChI Key |
JMXXYKLSESKBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(C)C)N |
Origin of Product |
United States |
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